REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH3:18])=[N:10][N:11]2[CH2:14][C:15](=[O:17])[CH3:16])=[CH:7][CH:6]=1>CO>[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH3:18])=[N:10][N:11]2[CH2:14][CH:15]([OH:17])[CH3:16])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
product
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=NN(C2=C1)CC(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of ammonium chloride (10 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica, 20% to 30% ethyl acetate in hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=NN(C2=C1)CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |